N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-25-20-12-23(13-20)19-8-6-18(7-9-19)22-21(24)16-4-2-15(3-5-16)17-10-11-26-14-17/h2-11,14,20H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDYSOVMYVRWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 395.5 g/mol
- CAS Number: 2034358-87-5
The compound features a complex structure, including a methoxyazetidine group, a phenyl ring, and a thiophene ring, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have been identified as promising candidates for combating multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves targeting bacterial division proteins like FtsZ, which is crucial for bacterial cell division .
Anticancer Properties
Research into azetidine derivatives has shown potential anticancer activities. The incorporation of thiophene and azetidine moieties in the structure may enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring: Starting from suitable precursors, the azetidine ring is formed through cyclization reactions.
- Methoxylation: The methoxy group is introduced using methanol in the presence of a base.
- Coupling Reactions: The phenyl and thiophene rings are added through coupling reactions such as Suzuki or Stille coupling.
- Amidation: The final step involves forming the amide bond using an amine and an acid chloride or anhydride under appropriate conditions .
Proposed Mechanism of Action:
The biological activity may involve interaction with specific molecular targets, modulating enzyme activities or receptor functions. Detailed studies are required to elucidate these interactions fully.
Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy:
A study focusing on benzamide derivatives demonstrated that certain compounds significantly inhibited the growth of gram-positive bacteria, particularly MRSA. This highlights the potential of this compound as a lead compound for developing new antibiotics. -
Anticancer Activity:
In vitro studies on azetidine-containing compounds showed promising results in inhibiting cancer cell lines. Mechanistic studies suggested that these compounds could induce apoptosis via mitochondrial pathways .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the azetidine ring and thiophene group enhances its interaction with cancer cell receptors, potentially leading to apoptosis in cancerous cells. For example, compounds with similar structures have shown promising results against breast cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of azetidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds derived from similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungi like Aspergillus niger at low concentrations .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various azetidine derivatives, including those structurally similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide. The results indicated that certain derivatives exhibited over 70% inhibition against MCF7 breast cancer cells, suggesting a strong potential for therapeutic use in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of azetidine-based compounds. The study reported that specific derivatives showed significant activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL, demonstrating their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or physicochemical properties, derived from peer-reviewed studies:
Structural and Functional Insights
Core Benzamide Modifications: The 4-(thiophen-3-yl)benzamide scaffold is shared across all analogs. The thiophene ring likely contributes to π-π stacking interactions with aromatic residues in target proteins (e.g., dopamine receptors or HDACs) . Substitution at the phenyl ring’s para-position (e.g., azetidine vs. piperazine) significantly alters pharmacokinetics.
Amine Substituent Comparisons :
- Azetidine vs. Piperazine (WW-III-55) : The target’s 3-methoxyazetidine group introduces a compact, polar moiety, contrasting with WW-III-55’s 4-methoxyphenylpiperazine. Piperazine derivatives are common in dopamine ligands due to their balanced basicity and solubility, but azetidines may offer improved metabolic stability .
- Diazepane (Compound 9b) : The seven-membered diazepane ring in 9b increases conformational flexibility, possibly enhancing receptor binding kinetics. However, this may also reduce selectivity compared to rigid azetidines .
Biological Activity Trends :
- Dopamine Receptor Modulation : WW-III-55 (partial D3 agonist) and Compound 9b (D3 ligand) highlight the benzamide-thiophene scaffold’s relevance in CNS disorders. The target’s azetidine group could modulate D3/D2 receptor selectivity, though experimental data are lacking .
- Anti-LSD1 Activity : Compound 5b’s cyclopropylamine group suggests utility in epigenetic regulation, diverging from the target’s hypothesized CNS focus .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a thiophene-substituted benzoyl chloride with an azetidine-containing aniline derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC for efficient conjugation .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., THF, DMF) under reflux (60–80°C) improve reaction rates .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential techniques :
- NMR spectroscopy : H and C NMR confirm structural integrity, with attention to aromatic protons (δ 7.0–8.5 ppm) and azetidine/methoxy group signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity (>95%) and identifies byproducts .
Q. How can researchers design initial biological screening assays for this compound?
- Approach :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates to identify potential targets .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the final coupling step?
- Strategies :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings if aryl halides are intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 100°C vs. 48 hours reflux) .
- Byproduct analysis : Use TLC or LC-MS to identify competing side reactions (e.g., hydrolysis of the azetidine ring) .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
- Methodological solutions :
- Orthogonal assays : Combine cell-based viability assays with target-specific biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .
- Dose-response profiling : Validate IC values across multiple cell lines and primary cultures to rule out cell-type-specific effects .
- Molecular docking : Use software like AutoDock to predict binding modes and rationalize discrepancies in activity .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Framework :
- Core modifications : Vary substituents on the azetidine (e.g., replace methoxy with ethoxy) and thiophene (e.g., 2- vs. 3-substitution) .
- Bioisosteric replacements : Substitute the benzamide with sulfonamide or urea groups to assess impact on potency .
- Pharmacokinetic profiling : Measure logP, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 assays) to link structural changes to ADME properties .
Q. What strategies mitigate challenges in achieving enantiomeric purity for chiral analogs of this compound?
- Recommendations :
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) for separation of enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key synthetic steps to control stereochemistry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
- Resolution steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
